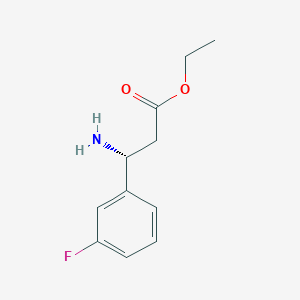![molecular formula C7H14Cl2N4O2 B13512694 [3-(morpholin-3-yl)-1H-1,2,4-triazol-5-yl]methanol dihydrochloride](/img/structure/B13512694.png)
[3-(morpholin-3-yl)-1H-1,2,4-triazol-5-yl]methanol dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-(morpholin-3-yl)-1H-1,2,4-triazol-5-yl]methanol dihydrochloride is a chemical compound that belongs to the class of heterocyclic compounds It features a morpholine ring fused with a 1,2,4-triazole ring, and a methanol group attached to the triazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-(morpholin-3-yl)-1H-1,2,4-triazol-5-yl]methanol dihydrochloride typically involves the formation of the 1,2,4-triazole ring followed by the introduction of the morpholine moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 3-amino-1,2,4-triazole with formaldehyde and morpholine under reflux conditions can yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and reduce production times .
化学反応の分析
Types of Reactions
[3-(morpholin-3-yl)-1H-1,2,4-triazol-5-yl]methanol dihydrochloride can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The triazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The hydrogen atoms on the triazole ring can be substituted with various functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield [3-(morpholin-3-yl)-1H-1,2,4-triazol-5-yl]formaldehyde or [3-(morpholin-3-yl)-1H-1,2,4-triazol-5-yl]carboxylic acid .
科学的研究の応用
Chemistry
In chemistry, [3-(morpholin-3-yl)-1H-1,2,4-triazol-5-yl]methanol dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology
In biological research, this compound is investigated for its potential as an enzyme inhibitor or receptor modulator. Its ability to interact with biological macromolecules makes it a valuable tool in studying biochemical pathways and mechanisms .
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It has shown promise in preclinical studies as an antimicrobial, antifungal, and anticancer agent .
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties. Its incorporation into polymers and other materials can enhance their performance and functionality .
作用機序
The mechanism of action of [3-(morpholin-3-yl)-1H-1,2,4-triazol-5-yl]methanol dihydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity .
類似化合物との比較
Similar Compounds
Uniqueness
Compared to similar compounds, [3-(morpholin-3-yl)-1H-1,2,4-triazol-5-yl]methanol dihydrochloride stands out due to its unique combination of a morpholine ring and a 1,2,4-triazole ring. This structural feature imparts distinct chemical and biological properties, making it a versatile compound for various applications.
特性
分子式 |
C7H14Cl2N4O2 |
|---|---|
分子量 |
257.12 g/mol |
IUPAC名 |
(3-morpholin-3-yl-1H-1,2,4-triazol-5-yl)methanol;dihydrochloride |
InChI |
InChI=1S/C7H12N4O2.2ClH/c12-3-6-9-7(11-10-6)5-4-13-2-1-8-5;;/h5,8,12H,1-4H2,(H,9,10,11);2*1H |
InChIキー |
GURPUJLEIHHMBS-UHFFFAOYSA-N |
正規SMILES |
C1COCC(N1)C2=NNC(=N2)CO.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![{[3-Methoxy-4-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B13512642.png)
![[(5-Aminohexyl)carbamoyl]formicacidhydrochloride](/img/structure/B13512651.png)


![Tert-butyl 5-[(6-chloropyrazin-2-yl)amino]-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B13512664.png)


![2-(6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-2-yl)ethanamine](/img/structure/B13512681.png)



